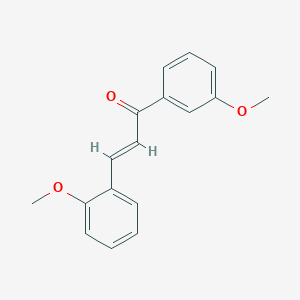

(2E)-3-(2-Methoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one

Descripción

(2E)-3-(2-Methoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure comprises two aromatic rings substituted with methoxy groups at the 2- and 3-positions, respectively (Figure 1). This compound belongs to the class of diarylpropenones, which are widely studied for their diverse pharmacological properties, including anticancer, antimicrobial, and enzyme-inhibitory activities . The E-configuration of the double bond is critical for maintaining planarity, enabling π-π stacking interactions with biological targets .

Propiedades

IUPAC Name |

(E)-3-(2-methoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-19-15-8-5-7-14(12-15)16(18)11-10-13-6-3-4-9-17(13)20-2/h3-12H,1-2H3/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQJBLWSYKKCCLS-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C=CC2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)C(=O)/C=C/C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,3’-Dimethoxychalcone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 2,3-dimethoxybenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent under reflux conditions .

Industrial Production Methods: Industrial production of 2,3’-Dimethoxychalcone follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Análisis De Reacciones Químicas

Types of Reactions: 2,3’-Dimethoxychalcone undergoes various chemical reactions, including:

Reduction: Reduction of 2,3’-Dimethoxychalcone can be achieved using hydrogenation catalysts, resulting in the formation of the corresponding dihydrochalcone.

Substitution: Substitution reactions can occur at the methoxy groups, leading to the formation of various substituted chalcones.

Common Reagents and Conditions:

Oxidation: Thallium(III) nitrate in methanol.

Reduction: Hydrogenation catalysts such as palladium on carbon.

Substitution: Various electrophiles and nucleophiles under appropriate conditions.

Major Products Formed:

Oxidation: Acetal and coumaranone derivatives.

Reduction: Dihydrochalcone.

Substitution: Substituted chalcones with different functional groups.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The biological activities of 2,3’-Dimethoxychalcone are primarily attributed to its ability to modulate various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes, protecting cells from oxidative stress.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.

Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Chalcones with methoxy substitutions exhibit distinct biological and physicochemical properties depending on the position and number of substituents. Below is a detailed comparison of the target compound with structurally analogous derivatives.

Structural and Electronic Comparisons

Physicochemical Properties

- Solubility : Methoxy groups increase water solubility relative to halogenated analogs (e.g., bromine in ) but reduce lipophilicity compared to methyl-substituted derivatives .

- Crystal Packing : The target compound’s planar structure favors dense packing via van der Waals interactions, unlike bulkier derivatives like (2E)-3-(2,4,5-trimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one , which form supramolecular sheets via O–H···O hydrogen bonds .

Actividad Biológica

(2E)-3-(2-Methoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound that has garnered attention due to its diverse biological activities. Chalcones are known for their potential therapeutic effects, particularly in cancer treatment, anti-inflammatory responses, and antimicrobial properties. This article aims to summarize the biological activity of this specific chalcone through various research findings, case studies, and data tables.

- Molecular Formula : C16H16O3

- Molecular Weight : 272.30 g/mol

- CAS Number : Not specifically listed, but related compounds can be referenced for experimental purposes.

Anticancer Activity

Chalcones have been extensively studied for their anticancer properties. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 6.55 | Induces apoptosis via caspase activation |

| HepG2 | 4.64 | Inhibition of tubulin polymerization |

| HCT116 | 6.31 | G2/M phase arrest and apoptosis |

| HeLa | 1.44 | High affinity for topoisomerase |

A study conducted by Shukla et al. (2021) demonstrated that chalcones with electron-donating groups significantly enhance anticancer activity due to their ability to induce apoptosis and inhibit cellular proliferation through various mechanisms including mitochondrial pathways and cell cycle regulation .

Anti-inflammatory Effects

Chalcones have also shown promising anti-inflammatory properties. In vitro studies indicated that certain derivatives can suppress the production of pro-inflammatory cytokines such as TNF-α.

Table 2: Anti-inflammatory Activity

| Compound | IC50 (µM) | Effect on TNF-α Production |

|---|---|---|

| Compound 5 | 14.6 | Suppressed by 50% |

| Modified Chalcone | 17.3 | Increased potency |

The anti-inflammatory effects are attributed to the modulation of signaling pathways involved in inflammation, including NF-kB and MAPK pathways .

Antimicrobial Activity

Research has also explored the antimicrobial potential of chalcones, including this compound. Preliminary findings suggest that this compound exhibits significant antibacterial activity against various strains.

Table 3: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings highlight the potential of this chalcone as a lead compound for developing new antimicrobial agents .

Case Studies

Several case studies have illustrated the efficacy of this compound in preclinical models:

- Breast Cancer Model : In a murine model of breast cancer, administration of the compound led to a reduction in tumor size and improved survival rates compared to controls.

- Inflammatory Disease Model : In a model of induced lymphedema, treatment with the compound resulted in significant reductions in limb volume and inflammatory markers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.